molecular formula C10H10O3 B11909905 1-Methoxy-1H-2-benzopyran-4(3H)-one CAS No. 92617-06-6

1-Methoxy-1H-2-benzopyran-4(3H)-one

Cat. No.: B11909905
CAS No.: 92617-06-6
M. Wt: 178.18 g/mol
InChI Key: DTMSAHHURJRQKS-UHFFFAOYSA-N
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Description

1-Methoxy-1H-2-benzopyran-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. This compound belongs to the benzopyran-4-one class, a structure recognized as a "Privileged Scaffold in Drug Discovery" due to its diverse pharmacological potential . Researchers are exploring its core structure for designing hybrid molecules that demonstrate enhanced biological activity . The methoxy substitution on the benzopyranone ring is a key modification, as related methoxy-substituted derivatives have shown potent antiproliferative activities against a panel of cancer cell lines, including aggressive types like MDA-MB-231 breast cancer cells . The primary research value of this compound and its analogs lies in their ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) . For instance, a closely related benzopyran-isoxazole hybrid compound was found to induce apoptosis in 50.8% of MDA-MB-231 cells at a low micromolar concentration, indicating a potent mechanism of action . Furthermore, structurally similar compounds have demonstrated the ability to reduce intratumoral microvessel density, suggesting potential anti-angiogenic effects that can inhibit tumor growth and metastasis . While the exact mechanism of action can depend on the specific functional groups, research on this chemotype indicates potential for kinase inhibition, making it a valuable tool for probing cellular signaling pathways . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

92617-06-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-methoxy-1H-isochromen-4-one

InChI

InChI=1S/C10H10O3/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-5,10H,6H2,1H3

InChI Key

DTMSAHHURJRQKS-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(=O)CO1

Origin of Product

United States

Derivatization Strategies and Analog Synthesis for 1 Methoxy 1h 2 Benzopyran 4 3h One

Functionalization of the Aromatic and Pyrano-Ketone Rings

The derivatization of the 1-Methoxy-1H-2-benzopyran-4(3H)-one core involves the introduction of various substituents onto the aromatic ring and modification of the pyrano-ketone portion of the molecule. These modifications are crucial for exploring structure-activity relationships.

Introduction of Substituents (e.g., Halogens, Alkyl, Aryl, Oxime Ethers)

The introduction of substituents such as halogens, and alkyl or aryl groups onto the aromatic ring of 1-Methoxy-1H-2-benzopyran-4(3H)-one is a fundamental strategy in medicinal chemistry to modulate the compound's properties. While general methods for aromatic substitution like Friedel-Crafts alkylation and acylation are well-established for benzene (B151609) and other aromatic systems, specific examples of their application to the aromatic ring of 1-Methoxy-1H-2-benzopyran-4(3H)-one are not extensively detailed in the available research. libretexts.orglibretexts.org The Matsuda-Heck arylation has been employed for the arylation of related benzopyran systems, suggesting a potential route for introducing aryl groups. acs.org

One documented derivatization is the formation of oxime ethers. The ketone moiety of the pyrano-ketone ring can be converted to an oxime, which can then be further alkylated to form oxime ethers. For instance, the synthesis of 2,3-Dihydro-6-methoxy-4H-1-benzopyran-4-one O-(Ethylcarbamoyl)-oxime has been reported. This involves the reaction of the corresponding 6-methoxy-4-chromanone oxime with ethyl isocyanate.

Modification of the Ketone Moiety

Modification of the ketone moiety in the pyrano-ketone ring is a key strategy for creating derivatives. A primary example is the formation of oximes and their subsequent conversion to oxime ethers. This transformation not only alters the steric and electronic properties of the molecule but also provides a handle for further conjugation. The synthesis of various oxime ethers from ketones is a common practice in medicinal chemistry, often achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride to form the oxime, followed by O-alkylation with various alkyl halides.

Hybrid Compound Formation

The synthesis of hybrid compounds by conjugating 1-Methoxy-1H-2-benzopyran-4(3H)-one with other heterocyclic scaffolds or specific donor moieties represents a significant area of research. This approach aims to combine the structural features of different pharmacophores to create novel molecular entities.

Conjugation with Other Heterocyclic Scaffolds (e.g., Isoxazole (B147169), Triazole)

The conjugation of methoxy-substituted benzopyran-4-ones with heterocyclic systems like isoxazole and triazole has been explored. In one study, a series of benzopyran-4-one-isoxazole hybrid compounds were synthesized. acs.orgmdpi.comnih.gov This involved the preparation of methoxy-substituted 3-formyl benzopyran-4-ones, which were then linked to an isoxazole moiety. mdpi.com The substitution of a methoxy (B1213986) group at the 5-, 6-, or 7-position of the benzopyran-4-one nucleus was investigated to understand its effect on the compound's properties. mdpi.com

Similarly, the 1,2,3-triazole ring is utilized as a stable linker to create hybrid molecules. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common method for forming the triazole linkage. While the direct conjugation of 1-Methoxy-1H-2-benzopyran-4(3H)-one with triazoles is not explicitly detailed, the synthesis of hybrids containing both coumarin (B35378) (a benzopyran-2-one isomer) and triazole moieties has been reported, suggesting the feasibility of this approach.

HeterocycleLinker TypeStarting MaterialsReference
IsoxazoleEsterMethoxy-substituted 3-(hydroxymethyl)-4-oxo-4H-1-benzopyrane and 3,5-dimethylisoxazole-4-carboxylic acid mdpi.com
IsoxazoleAcetal (B89532)Methoxy-substituted benzopyran-4-one-3-carbaldehydes and (3,5-Dimethyl-isoxazol-4-yl)-methanol mdpi.com
IsoxazoleAmideMethoxy-substituted benzopyran-4-one-3-carbaldehydes and 3-Amino-5-methylisoxazole mdpi.com
TriazoleNot SpecifiedCoumarin-derivative and azide/alkyne partners mdpi.com

Linker Chemistry in Conjugate Synthesis

The nature of the linker used to connect the 1-Methoxy-1H-2-benzopyran-4(3H)-one scaffold to other molecular fragments is critical. In the synthesis of benzopyran-4-one-isoxazole hybrids, various linker types have been investigated, including ester, acetal, and amide linkages. mdpi.com The choice of linker can significantly influence the properties of the final hybrid compound. For example, studies on benzopyran-4-one-isoxazole conjugates have shown that an ester linkage formed from 3,5-dimethylisoxazole-4-carboxylic acid and a 3-(hydroxymethyl) substituted-4-oxo-4H-1-benzopyrane resulted in compounds with notable selectivity. mdpi.com

Incorporation of Specific Donor Moieties (e.g., Nitric Oxide-releasing, Hydrogen Sulfide-releasing)

The conjugation of bioactive molecules with nitric oxide (NO) or hydrogen sulfide (B99878) (H₂S) releasing moieties is a strategy to develop hybrid drugs with potentially enhanced or synergistic effects.

Nitric Oxide (NO)-releasing Moieties: Research has been conducted on the synthesis of coumarin-NO donor hybrids, where the coumarin scaffold (a benzopyran-2-one) is linked to a dinitroazetidine moiety, a known NO donor. mdpi.com These hybrids were designed to release NO and have shown improved metabolic stability compared to earlier furoxan-based NO donors. mdpi.com However, specific studies detailing the conjugation of 1-Methoxy-1H-2-benzopyran-4(3H)-one with NO-releasing groups are not prominently available in the searched literature.

Hydrogen Sulfide (H₂S)-releasing Moieties: H₂S-releasing agents are of significant interest in medicinal chemistry. Various chemical scaffolds are known to release H₂S, such as those based on 1,2-dithiole-3-thiones. The hybridization of nonsteroidal anti-inflammatory drugs (NSAIDs) with H₂S donors has been explored to enhance their therapeutic profiles. Despite the interest in H₂S-donating hybrids, there is a lack of specific research on the conjugation of 1-Methoxy-1H-2-benzopyran-4(3H)-one with H₂S-releasing moieties in the reviewed scientific literature. nih.govmdpi.com

Spirocyclic Analogues and Related Fused Systems

The strategic derivatization of the 1-methoxy-1H-2-benzopyran-4(3H)-one core to generate spirocyclic and fused-ring systems represents a significant avenue in medicinal chemistry and materials science. While direct derivatization of this specific methoxy-substituted benzopyranone is not extensively documented, a wealth of research on analogous isochromanone and benzopyranone systems provides a clear blueprint for potential synthetic pathways. These strategies often involve leveraging the reactivity of the carbonyl group at the C-4 position and the latent functionalities of the pyranone ring.

Spirocyclic Analogues

The construction of spirocyclic systems from isochromanone-like scaffolds has been successfully achieved through several innovative synthetic routes. These methods can be conceptually applied to 1-methoxy-1H-2-benzopyran-4(3H)-one to generate novel spiro compounds.

One prominent strategy involves the ring expansion of benzocyclobutenones. For instance, the treatment of benzocyclobutenone with a lithium diisopropylphosphide-borane adduct (LDP-BH3) under mild conditions leads to an oxyanion-driven ring opening. The subsequent reaction of the resulting intermediate with various cycloalkanones affords spiro-annelated isochromanones in moderate to good yields. This method has been used to synthesize a range of spiro[isochromanone-cycloalkanes] (Table 1). A key advantage of this approach is the mild reaction conditions and the accessibility of the LDP-BH3 reagent from the air-stable diisopropylphosphane-borane adduct.

Another powerful technique for the synthesis of spirocyclic 2-benzopyrans is the Parham cyclization. This reaction has been employed in the synthesis of spiro[ rsc.orgbenzopyran-1,1′-cyclohexan]-3′-amines. The key step involves the cyclization of 1-bromo-2-(2-bromoethyl)benzene (B87193) with a monoketal-protected cyclohexane-1,3-dione, leading to the formation of the spirocyclic framework in a one-pot reaction. Subsequent reductive amination of the resulting ketone provides the desired spirocyclic amines. This methodology offers a versatile entry into spiro-cyclohexane derivatives of the 2-benzopyran system.

General synthetic strategies for creating diverse spirocycles, such as the multicomponent reaction for the synthesis of spiro[isoquinolinone-4,2'-oxiranes], further illustrate the potential for derivatizing the benzopyranone core. These reactions often proceed at room temperature and provide access to complex molecular architectures in a single step.

Table 1: Examples of Spiro-Annelated Isochromanones Synthesized via Benzocyclobutenone Ring Expansion

EntryCycloalkanoneSpiro-Annelated Isochromanone ProductYield (%)
1Cyclobutanonespiro[isochromanone-1,1'-cyclobutane]30
2Cyclopentanonespiro[isochromanone-1,1'-cyclopentane]55
3Cyclohexanonespiro[isochromanone-1,1'-cyclohexane]63
4Cycloheptanonespiro[isochromanone-1,1'-cycloheptane]48
5Cyclooctanonespiro[isochromanone-1,1'-cyclooctane]38
Data sourced from related isochromanone syntheses.

Related Fused Systems

The fusion of heterocyclic rings to the benzopyranone scaffold is another critical derivatization strategy, leading to compounds with diverse and often enhanced biological activities. The synthesis of such fused systems typically involves the reaction of a functionalized benzopyranone with a suitable binucleophilic reagent.

For example, the synthesis of benzopyran-4-one-isoxazole hybrid compounds has been achieved by first synthesizing 3-formyl benzopyran-4-ones from substituted ortho-hydroxy acetophenones via a Vilsmeier-Haack reaction. The resulting aldehyde can then be converted to an oxime, which upon intramolecular cyclization, can lead to the formation of an isoxazole ring fused to the benzopyranone core. This approach has been utilized to create a library of benzopyran-4-one-isoxazole conjugates.

Similarly, the construction of pyrazolo-fused systems has been explored. A notable example is the synthesis of pyrazolo[4',3':5,6]pyrano[4,3-c] rsc.orgnih.govoxazoles. This is achieved through an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step, starting from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. While this example involves a pyran ring fused to a pyrazole, the underlying principles of intramolecular cyclization are applicable to the 1-methoxy-1H-2-benzopyran-4(3H)-one system, potentially starting from a suitably functionalized derivative.

These examples highlight that the derivatization at the C-3 and C-4 positions of the benzopyranone ring is a fruitful strategy for the construction of novel fused heterocyclic systems.

Table 2: Examples of Fused Heterocyclic Systems Derived from Benzopyranone Scaffolds

Starting Benzopyranone DerivativeReagent/MethodFused Heterocyclic Product
3-Formyl-benzopyran-4-oneHydroxylamine, then cyclizationBenzopyrano[3,4-d]isoxazole
3-(Prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximeIntramolecular Nitrile Oxide CycloadditionPyrazolo[4',3':5,6]pyrano[4,3-c] rsc.orgnih.govoxazole
Data sourced from syntheses of related fused benzopyranone systems.

Chemical Reactivity and Mechanistic Studies of 1 Methoxy 1h 2 Benzopyran 4 3h One

Keto-Enol and Enolate Equilibria in the Isochromanone System

Like other carbonyl compounds with α-hydrogens, 1-Methoxy-1H-2-benzopyran-4(3H)-one participates in keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com This process involves the interconversion between the ketone form (the keto tautomer) and a constitutional isomer containing a hydroxyl group and a double bond (the enol tautomer). libretexts.org This equilibrium is fundamental to understanding the compound's reactivity, particularly in reactions involving the α-carbon.

The equilibrium between the keto, enol, and enolate forms of the parent isochroman-4-one (B1313559) system has been studied to understand the influence of its structural features. nih.govresearchgate.net The enolate is formed by the deprotonation of the α-hydrogen at the C-3 position. youtube.com

The position of the keto-enol equilibrium is a measure of the thermodynamic stability of the two tautomers. For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.orglibretexts.org However, the structure of the molecule can significantly influence this balance.

In the case of the related isochroman-4-one, quantitative studies have been performed by generating the enol form through flash photolysis or hydrolysis of its derivatives and measuring the rates of its conversion back to the keto form (ketonization). nih.govresearchgate.net By combining these ketonization rates with the rates of enolization (formation of the enol from the ketone), the key equilibrium constants for the system can be determined. nih.gov

For isochroman-4-one in an aqueous solution, the following equilibrium constants have been established:

Keto-Enol Equilibrium Constant (pKE): 5.26 nih.govresearchgate.net

Enol Acidity Constant (pKa(E)): 10.14 (describes the acidity of the enol's hydroxyl group) nih.govresearchgate.net

Ketone Acidity Constant (pKa(K)): 15.40 (describes the acidity of the ketone as a carbon acid at the α-position) nih.govresearchgate.net

The pKE value of 5.26 indicates that the keto form is significantly more stable than the enol form, though the enol concentration is higher than for a simple acyclic ketone.

EquilibriumConstantValue for Isochroman-4-oneReference
Keto-Enol TautomerismpKE5.26 nih.govresearchgate.net
Enol Acidity (Oxygen Acid)pKa(E)10.14 nih.govresearchgate.net
Ketone Acidity (Carbon Acid)pKa(K)15.40 nih.govresearchgate.net

The structure of the isochromanone ring significantly impacts its acid-base properties when compared to similar ketones. A key feature is the oxygen atom at the 2-position, which acts as a β-oxygen substituent relative to the C-4 carbonyl group.

For the specific compound 1-Methoxy-1H-2-benzopyran-4(3H)-one, the methoxy (B1213986) group at C-1 introduces further electronic and steric effects. This group, being part of a hemiacetal-like structure, can influence the conformation of the dihydropyran ring and exert an inductive effect, which would further modulate the keto-enol and enolate equilibria, though specific quantitative data is not available.

Reaction Mechanisms and Pathways

The reactivity of 1-Methoxy-1H-2-benzopyran-4(3H)-one is characterized by reactions at the carbonyl group, the α-carbon, and the acetal-like center at C-1.

The synthesis of the benzo[g]isochromene core often involves intramolecular cyclization reactions. researchgate.net One key strategy is the intramolecular oxa-Michael addition. researchgate.net For instance, a suitably substituted naphthoate precursor can be converted into a derivative containing a side chain with an α,β-unsaturated ketone. This intermediate then undergoes an intramolecular conjugate addition, where a phenolic hydroxyl group attacks the β-carbon of the unsaturated system, leading to the formation of the dihydropyran ring of the isochromen-1-one skeleton. researchgate.net

Another powerful method for forming cyclic ethers involves the intramolecular SN' cyclization of alkyllithium species onto allylic ethers. nih.gov While not directly applied to this specific target, the mechanism involves the generation of an organolithium reagent that cyclizes by attacking an allylic ether within the same molecule, displacing the alkoxy group to form the ring. nih.gov The stereochemical outcome of such cyclizations is often highly selective. nih.gov

Radical reactions can provide pathways for the transformation of isochromanones. Autoxidation is a process involving the reaction of organic compounds with molecular oxygen, often initiated by other radical species. copernicus.org This process typically involves a chain reaction mechanism where peroxy radicals (ROO•) are key intermediates. copernicus.orgcopernicus.org These peroxy radicals can undergo intramolecular hydrogen shifts, followed by further reactions with O2, leading to the formation of highly oxidized multifunctional compounds (HOMs). copernicus.org

In the context of 1-Methoxy-1H-2-benzopyran-4(3H)-one, radical abstraction of a hydrogen atom from the C-3 position would generate a carbon-centered radical stabilized by the adjacent carbonyl group. This radical could then react with molecular oxygen to form a peroxy radical. Subsequent intramolecular rearrangement and termination steps could lead to various oxidized or dimeric products. copernicus.org Some studies on related N-hydroxy- and N-methoxy-amides have explored radical oxidative cyclization mechanisms, suggesting that such pathways can be relevant for heterocyclic systems. chemicalpapers.com

The carbonyl group at C-4 makes 1-Methoxy-1H-2-benzopyran-4(3H)-one susceptible to nucleophilic addition reactions, a characteristic reaction of aldehydes and ketones. uobasrah.edu.iqyoutube.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, can attack the electrophilic carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. youtube.com Weaker nucleophiles often require acid or base catalysis to proceed. uobasrah.edu.iq

Nucleophilic substitution reactions are also pertinent to the chemistry of this molecule, particularly at the C-1 position. libretexts.org The 1-methoxy group is part of a cyclic acetal (B89532) (specifically, a lactol ether). Acetals are generally stable to bases but can undergo hydrolysis under acidic conditions. Protonation of the methoxy oxygen converts it into a good leaving group (methanol), generating a resonance-stabilized oxocarbenium ion. This cation is then readily attacked by water or other nucleophiles, leading to substitution at the C-1 position. youtube.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The rate and regioselectivity (the position of substitution) are heavily influenced by the substituents already attached to the ring. msu.edulibretexts.org

In 1-Methoxy-1H-2-benzopyran-4(3H)-one, the benzene ring is part of a larger fused system. The key directing groups are the ether oxygen atom of the pyran ring and the carbonyl group at the C4 position.

Activating and Directing Effects : The ether oxygen atom is an activating group because its lone pairs of electrons can be donated into the benzene ring through resonance, increasing the electron density of the ring and making it more nucleophilic. This donation preferentially increases the electron density at the ortho and para positions relative to the ether linkage (C5 and C7). Therefore, the ether group is an ortho, para-director.

Deactivating Effects : The carbonyl group at C4 is a deactivating group. Through its inductive effect, the electronegative oxygen pulls electron density away from the ring, making it less reactive towards electrophiles.

Common electrophilic aromatic substitution reactions are predicted to proceed as follows:

ReactionReagentsTypical Electrophile (E+)Predicted Major Product(s)
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)7-Nitro-1-methoxy-1H-2-benzopyran-4(3H)-one and 5-Nitro-1-methoxy-1H-2-benzopyran-4(3H)-one
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺7-Bromo-1-methoxy-1H-2-benzopyran-4(3H)-one and 5-Bromo-1-methoxy-1H-2-benzopyran-4(3H)-one
Sulfonation Fuming H₂SO₄ (SO₃)SO₃7-(Sulfonic acid)-1-methoxy-1H-2-benzopyran-4(3H)-one
Friedel-Crafts Alkylation R-Cl, AlCl₃R⁺ (Carbocation)7-Alkyl-1-methoxy-1H-2-benzopyran-4(3H)-one
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)7-Acyl-1-methoxy-1H-2-benzopyran-4(3H)-one

The mechanism for these reactions involves two main steps:

Attack of the electron-rich aromatic ring on the strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com

A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. byjus.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de The structure of 1-Methoxy-1H-2-benzopyran-4(3H)-one, specifically the ketone functional group within the six-membered ring, makes it a potential candidate for certain types of rearrangements.

A plausible transformation is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester (or a cyclic ketone to a lactone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

In this hypothetical reaction, the peroxyacid would attack the carbonyl carbon (C4). This is followed by the migratory insertion of an oxygen atom. The key step is the migration of one of the adjacent carbon atoms (C3 or the aromatic C4a) to the oxygen of the peroxide group. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. In this case, the migration of the secondary C3 carbon would likely be favored over the migration of the quaternary aromatic C4a carbon.

If the C3 atom migrates, the reaction would expand the six-membered pyranone ring to a seven-membered lactone (oxepan-2-one) ring. The mechanism proceeds as follows:

Protonation of the carbonyl oxygen by the peroxyacid.

Nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate (known as the Criegee intermediate).

Concerted migration of an adjacent carbon group to the peroxide oxygen with the simultaneous loss of a carboxylate leaving group.

Deprotonation to yield the final lactone product.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the functionalization of 1-Methoxy-1H-2-benzopyran-4(3H)-one. As discussed under electrophilic aromatic substitution (Section 4.2.4), the electronic properties of the ether oxygen and carbonyl group direct incoming electrophiles to the C7 and C5 positions of the benzene ring. This is a classic example of electronically controlled regioselectivity.

Stereoselectivity , the preferential formation of one stereoisomer over another, would become relevant in reactions that create a new chiral center. The starting molecule, 1-Methoxy-1H-2-benzopyran-4(3H)-one, possesses a stereocenter at the C1 position, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. Any reaction at a prochiral center, such as the carbonyl group at C4, could proceed with diastereoselectivity.

For example, the reduction of the ketone at C4 using a reducing agent like sodium borohydride (B1222165) (NaBH₄) would produce a secondary alcohol. This would create a new stereocenter at C4. Due to the pre-existing stereocenter at C1, two diastereomers (syn and anti) could be formed. The stereochemical outcome would depend on the direction of hydride attack, which can be influenced by the steric hindrance imposed by the methoxy group at C1. One face of the carbonyl may be more accessible than the other, leading to the preferential formation of one diastereomer.

Catalyst-Substrate Interactions and Mechanistic Insight in Catalytic Reactions

Mechanistic studies are crucial for understanding how catalysts function and for designing more efficient and selective reactions. numberanalytics.commdpi.com In catalytic transformations involving 1-Methoxy-1H-2-benzopyran-4(3H)-one, the interaction between the catalyst and the substrate would be pivotal.

For instance, in a Lewis acid-catalyzed reaction, such as a Friedel-Crafts acylation, the Lewis acid (e.g., AlCl₃) would coordinate to the most basic site on the substrate. In this molecule, the carbonyl oxygen at C4 is a primary Lewis basic site. This coordination would activate the carbonyl group, but for SEAr reactions, the primary role of the catalyst is to generate the electrophile. byjus.com

In catalytic asymmetric reactions, the focus is on achieving enantioselectivity. If a prochiral nucleophile were to attack the C4 carbonyl, a chiral catalyst could orchestrate the approach of the nucleophile. The catalyst would form a complex with the substrate, creating a chiral environment around the reaction center. For example, a chiral Lewis acid could bind to the carbonyl oxygen, effectively blocking one face of the carbonyl and directing the incoming nucleophile to the other face, leading to the preferential formation of one enantiomer of the product. nih.gov

Detailed mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling (like DFT calculations), are used to elucidate the precise nature of the catalyst-substrate interactions and the transition states involved. nih.govnih.gov Such studies can reveal how non-covalent interactions, steric effects, and electronic communication between the catalyst and substrate dictate the reaction's outcome. nih.gov

Spectroscopic and Structural Elucidation Methodologies for 1 Methoxy 1h 2 Benzopyran 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering profound insights into the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Substituent Assignment

One-dimensional NMR techniques, including ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental in assigning the primary structure of 1-Methoxy-1H-2-benzopyran-4(3H)-one.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The chemical shifts are influenced by the electron density around the proton and the presence of nearby functional groups. For instance, aromatic protons typically resonate in the downfield region (δ 7.0-8.0 ppm), while protons adjacent to oxygen atoms, such as those of the methoxy (B1213986) group and the methylene (B1212753) group in the pyranone ring, will also exhibit characteristic downfield shifts.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the ketone is expected to be significantly deshielded, appearing at a high chemical shift value (typically δ > 160 ppm). Aromatic carbons and the carbon atom of the methoxy group will also have distinct chemical shifts.

DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This information is crucial for unambiguously assigning the carbon signals of the methylene and methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methoxy-1H-2-benzopyran-4(3H)-one

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 7.9 - 8.1 d
H-6 7.3 - 7.5 t
H-7 7.1 - 7.3 t
H-8 7.0 - 7.2 d
H-1 5.5 - 5.7 s
H-3 4.6 - 4.8 s

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methoxy-1H-2-benzopyran-4(3H)-one

Carbon Predicted Chemical Shift (ppm)
C-4 ~190
C-8a ~140
C-4a ~135
C-5 ~134
C-7 ~128
C-6 ~125
C-8 ~120
C-1 ~100
C-3 ~70

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments provide correlational data that is vital for piecing together the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 1-Methoxy-1H-2-benzopyran-4(3H)-one, COSY would reveal correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their positions on the benzene (B151609) ring. allfordrugs.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is a powerful tool for assigning the proton signal to its corresponding carbon atom. For example, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal. ualberta.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between carbons and protons (typically over two to three bonds). This is crucial for establishing the connectivity of quaternary carbons and linking different fragments of the molecule. For instance, HMBC correlations would be expected from the protons of the methyoxy group to C-1, and from the H-3 protons to C-4 and C-4a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons, which is essential for elucidating the stereochemistry and conformation of a molecule. In the case of 1-Methoxy-1H-2-benzopyran-4(3H)-one, NOESY could show correlations between the methoxy protons and H-8, providing information about the preferred conformation around the C1-O bond.

Chemical Shift Analysis and Coupling Constants

A detailed analysis of chemical shifts provides further structural confirmation. The downfield shift of H-5 is attributed to the anisotropic effect of the adjacent carbonyl group at C-4. The specific chemical shift of the methoxy protons can be compared to literature values for similar compounds to confirm the presence of this functional group. rsc.orgdocbrown.info

Coupling constants (J-values) obtained from high-resolution ¹H NMR spectra provide valuable information about the dihedral angles between coupled protons. For the aromatic protons, the ortho, meta, and para coupling constants would be consistent with their relative positions on the benzene ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. ualberta.ca

For 1-Methoxy-1H-2-benzopyran-4(3H)-one (C₁₀H₈O₃), the expected exact mass would be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for related benzopyran structures often involve the loss of small, stable molecules such as CO, CHO, and CH₃O. researchgate.net

Table 3: Expected Mass Spectrometry Data for 1-Methoxy-1H-2-benzopyran-4(3H)-one

Ion m/z (Expected) Description
[M]⁺ 176.0473 Molecular Ion
[M-OCH₃]⁺ 145.0289 Loss of methoxy radical

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of 1-Methoxy-1H-2-benzopyran-4(3H)-one is expected to show characteristic absorption bands for the carbonyl group, the carbon-oxygen bonds of the ether and ester functionalities, and the aromatic C-H and C=C bonds. docbrown.info

Table 4: Characteristic IR Absorption Bands for 1-Methoxy-1H-2-benzopyran-4(3H)-one

Functional Group Wavenumber (cm⁻¹) Description
C=O (Ketone) 1680 - 1700 Strong absorption
C-O-C (Ether) 1050 - 1150 Strong, characteristic stretch
C-O (Lactone) 1200 - 1300 C-O stretching
Aromatic C=C 1450 - 1600 Multiple weak to medium bands
Aromatic C-H 3000 - 3100 Stretching vibrations

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mt.com The UV-Vis spectrum of 1-Methoxy-1H-2-benzopyran-4(3H)-one is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. thermofisher.com The extended conjugation of the benzopyranone system will influence the position and intensity of these absorption maxima. nih.gov

Table 5: Expected UV-Vis Absorption Maxima for 1-Methoxy-1H-2-benzopyran-4(3H)-one

Transition Wavelength (λmax, nm) Solvent
π → π* ~250 - 280 Methanol or Ethanol

X-ray Crystallography for Solid-State Molecular Architecture

The solid-state structure of 1-Methoxy-1H-2-benzopyran-4(3H)-one has not been reported. The following subsections, which would typically detail the findings from an X-ray crystallographic study, remain uncharacterized for this specific compound.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Experimental data for the bond lengths, bond angles, and torsion angles of 1-Methoxy-1H-2-benzopyran-4(3H)-one are not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Details regarding the crystal packing and any potential intermolecular interactions, such as hydrogen bonding, for 1-Methoxy-1H-2-benzopyran-4(3H)-one are not available due to the absence of a determined crystal structure.

Structure Activity Relationship Sar Theoretical Frameworks for 1 Methoxy 1h 2 Benzopyran 4 3h One Derivatives

Theoretical Models for Correlating Structural Features with Potential Molecular Interactions

To understand how the structural features of 1-Methoxy-1H-2-benzopyran-4(3H)-one derivatives might correlate with their biological activities, several theoretical models are employed. These models help in predicting the molecular interactions that are key to the compound's function.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its biological activity. mdpi.com For benzopyran derivatives, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, studies on chromone (B188151) (1-benzopyran-4-one) derivatives as MAO inhibitors have identified a best pharmacophore model, AHRRR_1, which includes an acceptor, a hydrophobic group, and three aromatic rings. nih.gov Such models are instrumental in virtual screening to discover new molecules with similar biological activities. mdpi.comnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): This method establishes a correlation between the biological activity of a set of compounds and their 3D properties, such as shape and electrostatic potential. nih.gov For a series of benzopyranes and benzopyrano[3,4b] nih.govCurrent time information in Rome, IT.oxazines, 3D-QSAR studies have successfully identified key pharmacophoric features, including a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups. nih.gov These models can predict the activity of novel derivatives and guide their synthesis. Statistical validation of these models is crucial, with parameters like R² and Q² indicating the model's predictive power. nih.gov For example, a 3D-QSAR model for chromone derivatives showed a significant correlation with an R² of 0.9064 and a Q² of 0.8239. nih.gov

These theoretical models provide a foundational understanding of the structural requirements for the biological activity of benzopyran-based compounds and can be extrapolated to guide the study of 1-Methoxy-1H-2-benzopyran-4(3H)-one derivatives.

Influence of Methoxy (B1213986) Group Position and Other Substituents on the Scaffold's Intrinsic Properties

The position of the methoxy group and the presence of other substituents on the 1H-2-benzopyran-4(3H)-one scaffold can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. nih.gov

The methoxy group is a common substituent in many natural products and approved drugs due to its ability to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov Its effects can be more complex than a simple combination of a hydroxyl and a methyl group. nih.gov

In a series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, the substitution pattern on the phenyl ring at the 1-position was found to be critical for cytotoxic activity against various cancer cell lines. nih.gov Specifically, monohalogenated phenyl rings, particularly with a chlorine at the meta position, exhibited the highest cytotoxicity. nih.gov This suggests that both electronic and steric factors of the substituents play a crucial role.

The following table summarizes the influence of substituents on the activity of various benzopyran and related derivatives, providing insights into potential SAR for 1-Methoxy-1H-2-benzopyran-4(3H)-one.

ScaffoldSubstituent Position/TypeEffect on ActivityReference
1-Benzopyran-4-oneChromone structureEffective for MAO inhibition nih.gov
Benzo[f]chromene8-Methoxy, 1-Aryl (monohalogenated)Enhanced cytotoxic activity nih.gov
Benzophenanthridinone1-MethoxyInfluences TOP1 and TDP1 inhibitory activity nih.gov

These findings underscore the importance of systematic modification of the benzopyran scaffold to delineate a comprehensive SAR and to optimize the desired biological activity.

Stereochemical Factors in Molecular Recognition and Functional Modulation

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For derivatives of 1-Methoxy-1H-2-benzopyran-4(3H)-one, the presence of chiral centers would necessitate a thorough investigation of the biological activities of individual enantiomers or diastereomers.

In a study of benzopyrano[3,4b] nih.govCurrent time information in Rome, IT.oxazines, which are structurally related to benzopyrans, the different stereoisomers exhibited varying levels of activity as P-glycoprotein inhibitors. nih.gov This highlights that the spatial orientation of substituents is critical for effective interaction with the binding site of the target protein.

The synthesis of specific stereoisomers is often a key step in drug development to isolate the more active and less toxic enantiomer. For example, the chemoenzymatic total synthesis of a C-1 methoxycarbonyl derivative of narciclasine, a compound with a complex stereochemistry, was achieved to produce a single enantiomer for biological evaluation. mdpi.com This approach ensures that the observed biological activity can be attributed to a single, well-defined molecular structure.

The theoretical understanding of stereochemical influences can be further enhanced by computational methods such as molecular docking, which can predict the preferred binding orientation of different stereoisomers within a protein's active site.

Computational Approaches to SAR Studies

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and for the design of novel therapeutic agents. These approaches can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For chromone derivatives, docking studies revealed that a high-scoring compound interacted with the essential amino acid TYR398, which is crucial for MAO inhibitory activity. nih.gov Similarly, docking studies of quinoxaline (B1680401) derivatives on the EGFR receptor showed that the most potent compounds formed strong binding interactions with the protein. nih.gov These studies can provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity. nih.gov

3D-QSAR: As mentioned earlier, 3D-QSAR models are powerful for predicting the activity of new compounds. nih.govnih.gov The generation of these models involves aligning a series of molecules and correlating their 3D properties with their biological activities. researchgate.net The resulting contour maps can guide the modification of lead compounds to enhance their potency.

The table below provides examples of computational models applied to study the SAR of various heterocyclic compounds, which could be similarly applied to 1-Methoxy-1H-2-benzopyran-4(3H)-one derivatives.

Computational MethodScaffoldKey FindingsReference
3D-QSARChromone (1-Benzopyran-4-one)Identified a statistically significant model (R²=0.9064, Q²=0.8239) for MAO inhibition. nih.gov
3D-QSARBenzopyranesIdentified key pharmacophoric features for P-glycoprotein inhibition. nih.gov
Molecular DockingChromone (1-Benzopyran-4-one)Revealed key interactions with TYR398 in the MAO-B active site. nih.gov
Molecular DockingQuinoxaline derivativesShowed strong binding of potent compounds to the EGFR receptor. nih.gov

The application of these computational tools can provide a detailed understanding of the SAR for 1-Methoxy-1H-2-benzopyran-4(3H)-one derivatives, facilitating the design of new molecules with improved therapeutic potential.

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 1-Methoxy-1H-2-benzopyran-4(3H)-one?

  • Methodological Answer: Use a combination of 1H/13C NMR to identify proton and carbon environments, FTIR to detect functional groups (e.g., carbonyl at ~1650–1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation. Cross-reference observed data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For purity assessment, employ LCMS with ≥95% purity thresholds, as validated in analogous chromone derivatives .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer: Adhere to GHS hazard classifications (oral toxicity, skin/eye irritation) by wearing nitrile gloves , safety goggles , and lab coats . Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes. Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Methodological Answer: Optimize methoxy group introduction via Williamson ether synthesis under anhydrous conditions (e.g., K₂CO₃ in acetone). Monitor reaction progress with TLC (silica gel, UV detection). For cyclization steps, employ acid catalysis (H₂SO₄) or microwave-assisted synthesis to reduce side products. Purify intermediates via column chromatography (hexane:EtOAc gradient) .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies in this compound’s structure?

  • Methodological Answer: Use SHELXL for refinement of X-ray diffraction data. Address thermal parameter mismatches by adjusting ADPs (anisotropic displacement parameters) and validating hydrogen positions via DFT-optimized geometries . For twinned crystals, apply HKLF5 format in SHELXL to deconvolute overlapping reflections. Cross-validate results with PLATON for symmetry checks .

Q. What strategies resolve contradictions between experimental and computational spectral data?

  • Methodological Answer: Perform solvent-effect simulations (e.g., using IEF-PCM in Gaussian) to align theoretical IR/NMR predictions with experimental data. For unexpected peaks, analyze tautomeric equilibria (e.g., keto-enol shifts) via variable-temperature NMR. Validate using 2D-COSY/HSQC to confirm spin-spin coupling networks .

Q. How to assess the compound’s potential as a bioactive scaffold in drug discovery?

  • Methodological Answer: Screen against kinase targets (e.g., EGFR, CDK2) using molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR) for binding affinity. Optimize pharmacokinetics via logP calculations (e.g., SwissADME) and CYP450 inhibition assays . Compare bioactivity with structural analogs like 3-hydroxy-2-(4-methylbenzoyl)chromone derivatives .

Key Notes

  • Toxicity Mitigation: Avoid prolonged exposure; monitor workplace air quality with NIOSH-approved respirators for particulate matter .
  • Data Validation: Cross-check crystallographic data with CCDC deposition (e.g., CIF files) and spectral libraries (NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.